2-(4-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)phenyl)acetic acid

Description

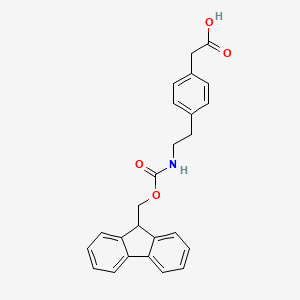

This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring a phenylacetic acid backbone with a 2-aminoethyl substituent at the para position of the aromatic ring. The Fmoc group serves as a transient protecting moiety for amines, widely used in solid-phase peptide synthesis (SPPS) to enable selective deprotection under mild basic conditions . Its molecular formula is C₂₅H₂₃NO₄, with applications in synthesizing peptide conjugates, triazine-based antibiotics, and enzyme inhibitors .

Properties

IUPAC Name |

2-[4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c27-24(28)15-18-11-9-17(10-12-18)13-14-26-25(29)30-16-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23H,13-16H2,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGHRFIGKSHSLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CC=C(C=C4)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137611-55-1 | |

| Record name | 2-(4-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)phenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)phenyl)acetic acid typically involves the protection of the amino group with the Fmoc group. This is achieved through a reaction between the amino acid and Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)phenyl)acetic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other protecting groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Fmoc chloride in the presence of a base like sodium carbonate.

Major Products Formed

The major products formed from these reactions include various protected amino acids and peptides, which are crucial intermediates in peptide synthesis .

Scientific Research Applications

2-(4-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)phenyl)acetic acid is widely used in scientific research, particularly in the fields of:

Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

Biology: Facilitates the study of protein-protein interactions by enabling the synthesis of specific peptide sequences.

Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.

Industry: Used in the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-(4-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)phenyl)acetic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for the selective formation of peptide bonds. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)acetic Acid

- Structure : Lacks the ethyl spacer, with the Fmoc group directly attached to the phenyl ring.

- Applications : Used in peptide coupling reactions due to its rigid aromatic backbone .

- Reactivity : Lower steric hindrance enables faster coupling but reduced selectivity in multi-step syntheses compared to ethyl-substituted analogs .

2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)acetic Acid

- Structure : Features a methylene (-CH₂-) spacer instead of ethyl.

- Properties : Enhanced solubility in polar solvents (e.g., DMF, DMSO) due to reduced hydrophobicity .

- Limitations : Shorter spacer may restrict conformational flexibility in peptide chain assembly .

2-(4-((2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)acetic Acid

Backbone Modifications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic Acid

- Structure: Propanoic acid backbone with a 4-methoxyphenyl group.

- Applications : Used in chiral peptide synthesis; the methoxy group enhances electron density, improving coupling efficiency in aromatic interactions .

- Data : Molecular weight = 403.43 g/mol; LCMS retention time = 3.83 min (Method 2) .

2-((4-((2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)-6-(dibenzylamino)-1,3,5-triazin-2-yl)amino)acetic Acid

Functional Group Additions

4-[2-(Fmoc-amino)ethyl]-1-piperazineacetic Acid Dihydrochloride

- Structure : Incorporates a piperazine ring for enhanced solubility and metal chelation.

- Applications: Facilitates conjugation with hydrophobic peptides or nanoparticles .

- Data : Molecular weight = 452.35 g/mol; soluble in aqueous buffers (pH 4–6) .

2-(4-((2-((tert-Butyldimethylsilyl)oxy)ethyl)thio)ethoxy)phenyl)propanoic Acid

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Solubility | Stability Profile |

|---|---|---|---|

| Target Compound | 403.43 | DMF, THF | Stable to acids, base-labile |

| 2-(4-((Fmoc-amino)methyl)phenyl)acetic Acid | 387.41 | DMSO, MeOH | Moderate base sensitivity |

| 2-(4-((2-Boc-amino)ethyl)phenyl)acetic Acid | 366.44 | Chloroform, DCM | Acid-labile |

Biological Activity

2-(4-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)phenyl)acetic acid, commonly referred to as Fmoc-Asp-OtBu, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₃₂H₃₈N₂O₆

- Molecular Weight : 546.65 g/mol

- CAS Number : 872169-32-9

The biological activity of this compound primarily revolves around its interaction with cellular pathways, particularly in cancer treatment. Research indicates that it may exert antiproliferative effects by targeting microtubule dynamics, akin to other known antitumor agents.

Antiproliferative Effects

Studies have shown that compounds similar to Fmoc-Asp-OtBu exhibit significant antiproliferative activity in various cancer cell lines:

- MCF-7 Breast Cancer Cells : The compound demonstrated IC₅₀ values in the range of 10–33 nM, indicating potent activity against these cells. It was observed that the compound interfered with tubulin polymerization, leading to cell cycle arrest and apoptosis .

Tubulin Interaction

The compound is believed to interact with the colchicine-binding site on tubulin, disrupting microtubule formation and function. This mechanism is crucial for its antitumor activity, as it leads to mitotic catastrophe in cancer cells .

In Vitro Studies

- Study on MCF-7 Cells :

- Stability Studies :

Comparative Analysis

A comparative study highlighted the potency of Fmoc-Asp-OtBu against other known antitumor agents:

| Compound | Cell Line | IC₅₀ (nM) | Mechanism |

|---|---|---|---|

| Fmoc-Asp-OtBu | MCF-7 | 10–33 | Tubulin destabilization |

| CA-4 | MCF-7 | 3.9 | Tubulin destabilization |

| Other Analogues | Various | Varies | Varies |

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing 2-(4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)phenyl)acetic Acid?

Answer:

The synthesis typically involves protecting the amino group with the fluorenylmethoxycarbonyl (Fmoc) group via reaction with Fmoc chloride in dimethylformamide (DMF) at room temperature, using sodium carbonate as a base. This method ensures high regioselectivity and compatibility with automated peptide synthesizers for scalable production .

Advanced Synthesis: How can reaction conditions be optimized to handle sensitive functional groups during synthesis?

Answer:

For substrates with labile functional groups (e.g., unsaturated bonds), coupling agents like dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) can stabilize intermediates. Microwave-assisted synthesis (50–60°C, 30 min) or sonochemistry (40 kHz, 25°C) may reduce side reactions and improve yields .

Basic Characterization: Which analytical techniques are critical for confirming the compound’s purity and structure?

Answer:

Nuclear magnetic resonance (NMR, ¹H/¹³C) confirms regiochemistry and Fmoc-group integrity, while mass spectrometry (MS, ESI+) verifies molecular weight (theoretical m/z 401.5). High-performance liquid chromatography (HPLC, C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Advanced Characterization: How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?

Answer:

Unexpected splitting may arise from rotational isomers or residual solvents. Use deuterated DMF for NMR to eliminate solvent interference. Dynamic NMR experiments (variable-temperature ¹H NMR, 25–60°C) can identify rotational barriers. Cross-validate with 2D-COSY and HSQC for ambiguous signals .

Basic Application: What is the role of this compound in solid-phase peptide synthesis (SPPS)?

Answer:

The Fmoc group protects amine functionalities during peptide elongation. It is selectively removed under mild basic conditions (20% piperidine in DMF) without affecting acid-labile side chains, enabling iterative coupling cycles in SPPS .

Advanced Application: How does this compound enable orthogonal protection strategies in complex peptide design?

Answer:

Its Fmoc group is orthogonal to tert-butoxycarbonyl (Boc) and allyloxycarbonyl (Alloc) protections. For example, Fmoc deprotection (piperidine) leaves Boc groups intact, allowing sequential assembly of branched peptides or cyclic structures under varied pH conditions .

Stability & Reactivity: What conditions destabilize the Fmoc group in this compound?

Answer:

The Fmoc group is stable under acidic conditions (e.g., TFA cleavage) but degrades in >5% DBU or prolonged exposure to amines. Store at −20°C in anhydrous DMF or dichloromethane to prevent premature deprotection .

Data Contradictions: How should researchers address conflicting solubility reports in polar solvents?

Answer:

Discrepancies may stem from polymorphic forms. Perform systematic solubility tests (e.g., 1–10 mg/mL in DMSO, DMF, THF) with sonication (15 min, 40°C). Characterize crystalline vs. amorphous forms via XRPD and DSC .

Biological Interaction: What methodologies assess its interactions with target proteins?

Answer:

Surface plasmon resonance (SPR) quantifies binding kinetics (KD, kon/koff) using immobilized protein targets. Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) in PBS buffer (pH 7.4, 25°C) .

Safety & Handling: What precautions mitigate risks during large-scale synthesis?

Answer:

Use explosion-proof reactors for DMF handling (flash point 58°C). PPE (nitrile gloves, goggles) and local exhaust ventilation prevent inhalation/contact. Neutralize waste with 1M HCl before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.